Ethyl 1H-indene-3-carboxylate
Description
Significance of Indene (B144670) Core Structures in Contemporary Synthetic Methodologies
The indene core is a privileged scaffold in organic chemistry, appearing in numerous natural products and biologically active molecules. researchgate.net Its presence is associated with a diverse range of pharmacological activities, making the synthesis of indene derivatives a continuous area of intense research. researchgate.netresearchgate.net Compounds featuring the indene skeleton are crucial intermediates in the development of new drugs and functional materials. acs.orgbeilstein-journals.org The rigid framework of the indene system also provides a unique platform for the design of ligands in organometallic chemistry and catalysis. beilstein-journals.org
The strategic importance of indenes lies in their utility as precursors to a variety of carbocyclic and heterocyclic systems. researchgate.net The ability to functionalize the indene core at various positions allows for the fine-tuning of molecular properties, leading to the development of compounds with specific biological or material science applications. acs.org
Overview of Research Trajectories for Ethyl 1H-indene-3-carboxylate and its Derivatives
Research concerning this compound and its derivatives is multifaceted, with significant efforts directed towards the development of novel synthetic methods and the exploration of their potential applications.
One prominent research trajectory focuses on the efficient synthesis of the this compound scaffold itself. A notable advancement in this area is the use of a visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones. rsc.org This method allows for the generation of ketene (B1206846) intermediates that can be trapped by alcohols to produce a variety of 1H-indene-3-carboxylates in good yields under mild conditions. rsc.org
Another significant area of investigation involves the further functionalization of the this compound core. For instance, researchers have developed protocols for the synthesis of new functionalized indenes through the coupling reaction of allyl acetate (B1210297) derivatives with Grignard reagents, catalyzed by LiCuBr2, to afford ethyl 1-alkyl-1H-indene-2-carboxylates. bohrium.com
Furthermore, derivatives of indene carboxylates are being explored for their biological activities. A series of indene amino acid derivatives have been synthesized and evaluated as succinate (B1194679) dehydrogenase inhibitors, which have potential applications in agriculture. acs.org These studies highlight the importance of the indene scaffold in designing new bioactive molecules. The synthesis of these derivatives often involves multi-step sequences, starting from precursors like 1,2-bis(bromomethyl)benzene (B41939) and ethyl isocyanoacetate. acs.org
The chemical reactivity of the indene ring system, including cycloaddition reactions, is also an active area of research. Studies on the reactions of 1H-indene-3-carboxylic acid with various dienophiles have provided insights into the construction of more complex polycyclic systems. acs.org
The following table provides a summary of selected research findings related to the synthesis and functionalization of this compound and its derivatives.
| Research Area | Key Findings | Starting Materials | Resulting Compounds |
| Synthesis of Indene Scaffold | Visible-light-promoted Wolff rearrangement provides a versatile route to 1H-indene-3-carboxylates. rsc.org | 1-Diazonaphthalen-2(1H)-ones, Alcohols | Diverse 1H-indene-3-carboxylates |
| Functionalization of Indenes | Coupling of allyl acetates with Grignard reagents allows for the synthesis of 1-alkyl-1H-indene-2-carboxylates. bohrium.com | Allyl acetate derivatives, Grignard reagents | Ethyl 1-alkyl-1H-indene-2-carboxylates |
| Bioactive Derivatives | Synthesis of indene amino acid derivatives as potential succinate dehydrogenase inhibitors. acs.org | 1,2-bis(bromomethyl)benzene, Ethyl isocyanoacetate | Indene amino acid derivatives |
| Cycloaddition Reactions | Exploration of cycloaddition reactions of 1H-indene-3-carboxylic acid to form polycyclic compounds. acs.org | 1H-indene-3-carboxylic acid, Dienophiles | Polycyclic adducts |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3H-indene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)11/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVQJKUHRLFWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565880 | |
| Record name | Ethyl 1H-indene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51056-37-2 | |
| Record name | Ethyl 1H-indene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Methodologies for Ethyl 1h Indene 3 Carboxylate
Wolff Rearrangement Approaches to 1H-Indene-3-carboxylates
The Wolff rearrangement, a classical reaction in organic chemistry, provides a powerful route to ketene (B1206846) intermediates from α-diazocarbonyl compounds. beilstein-journals.org These ketenes can be subsequently trapped by nucleophiles, such as alcohols, to yield esters. This strategy has been effectively employed in the synthesis of 1H-indene-3-carboxylates.
Visible-Light Promoted Transformations for Indene (B144670) Carboxylate Scaffolds
A modern and efficient method for the synthesis of 1H-indene-3-carboxylates utilizes a visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones. researchgate.netacs.org This catalyst-free approach offers mild reaction conditions and a high tolerance for various functional groups. researchgate.net The process involves the irradiation of a 1-diazonaphthalen-2(1H)-one precursor with a blue LED light source, which induces the rearrangement to a highly reactive ketene intermediate. researchgate.netchemrxiv.org Subsequent trapping of this intermediate with an alcohol, such as ethanol (B145695), affords the desired ethyl 1H-indene-3-carboxylate. researchgate.netacs.org
The reaction is typically carried out at room temperature in a suitable solvent like toluene. chemrxiv.org The broad applicability of this method allows for the synthesis of a diverse range of substituted 1H-indene-3-carboxylates in moderate to good yields by simply varying the alcohol used for trapping the ketene. researchgate.netacs.org For instance, using different alcohols can produce various alkyl or aryl 1H-indene-3-carboxylates. researchgate.net
Table 1: Examples of 1H-Indene-3-Carboxylates Synthesized via Visible-Light Promoted Wolff Rearrangement
| Entry | Alcohol | Product | Yield (%) |
| 1 | Ethanol | This compound | 79 |
| 2 | Methanol | Mthis compound | 75 |
| 3 | Isopropanol | Isopropyl 1H-indene-3-carboxylate | 72 |
| 4 | Benzyl (B1604629) alcohol | Benzyl 1H-indene-3-carboxylate | 85 |
Data sourced from supporting information of a study on visible-light promoted Wolff rearrangement. chemrxiv.org
Mechanistic Aspects of Intermediate Ketene Trapping in Indene Synthesis
The mechanism of the Wolff rearrangement has been a subject of extensive study and can proceed through either a concerted or a stepwise pathway involving a carbene intermediate. beilstein-journals.orgprinceton.edu In the context of the visible-light promoted synthesis of 1H-indene-3-carboxylates from 1-diazonaphthalen-2(1H)-ones, the reaction is initiated by photoexcitation of the diazo compound. rsc.org This leads to the extrusion of a nitrogen molecule and the formation of a ketene intermediate through a 1,2-rearrangement. beilstein-journals.org
The key to the synthesis of this compound is the efficient trapping of this in situ generated ketene. The ketene is highly electrophilic and readily reacts with nucleophiles. beilstein-journals.org When ethanol is present in the reaction mixture, it acts as the nucleophile, attacking the carbonyl carbon of the ketene. This nucleophilic addition results in the formation of an enol intermediate, which then tautomerizes to the stable this compound ester. The high reactivity of the ketene intermediate means that it is generally not isolated. princeton.edu The success of this synthetic strategy hinges on the controlled generation of the ketene and its immediate capture by the alcohol.
Transition-Metal Catalyzed Routes to Functionalized Indene Carboxylates
Transition-metal catalysis offers a versatile and powerful toolbox for the construction of complex organic molecules, including functionalized indenes. These methods often provide high levels of efficiency and selectivity.
Organometallic Reagent Mediated Coupling Reactions in Indene Synthesis
Cross-coupling reactions utilizing organometallic reagents are a cornerstone of modern organic synthesis. While direct synthesis of this compound via these methods is not extensively detailed, the principles of reactions like Suzuki and Gilman couplings can be applied to the construction of the indene framework or the introduction of functional groups.
The Suzuki-Miyaura coupling , for example, involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.org One could envision a strategy where a suitably substituted arylboronic acid is coupled with a vinyl halide containing the carboxylate functionality, followed by a ring-closing reaction to form the indene ring. The general mechanism involves oxidative addition of the halide to a Pd(0) complex, transmetalation with the organoborane, and reductive elimination to form the C-C bond. libretexts.org
Gilman reagents (lithium diorganocuprates) are another class of organometallic compounds that excel at forming C-C bonds by reacting with organic halides. libretexts.org These reagents could potentially be used to introduce alkyl or aryl groups to a pre-formed indene skeleton that has been appropriately halogenated.
Intramolecular Annulation Strategies for Indene Ring Formation
Intramolecular annulation, or cyclization, is a highly effective strategy for constructing the five-membered ring of the indene system. Various transition metals, including palladium, copper, and gold, have been shown to catalyze such transformations. acs.orgnih.govoaepublish.com
One approach involves the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes to form 3-hydroxy-1-indanones, which are precursors to indenes. acs.org Gold-catalyzed intramolecular hydroalkylation of ynamides has also been reported as a straightforward entry to polysubstituted indenes under mild conditions. nih.govacs.org This reaction proceeds through the formation of a keteniminium ion intermediate, which triggers a Current time information in Bangalore, IN.pku.edu.cn-hydride shift and subsequent cyclization. nih.govacs.org
Palladium-catalyzed intramolecular vinyl C-H acylation of ortho-vinyl carboxylic acids provides a direct route to 1-indenones, which can be further functionalized. researchgate.net This method highlights the power of C-H activation in streamlining synthetic routes. Furthermore, palladium-catalyzed asymmetric (4+2) dipolar cyclization has been used to construct chiral spiro-indenes, where an indene-involved ketene is generated in situ via a photo-Wolff rearrangement and trapped by a π-allyl-Pd dipole. oaepublish.com
Carbene Insertion Reactions for C-H Functionalization of Indene Systems
Transition-metal-catalyzed carbene insertion into C-H bonds has emerged as a powerful tool for the direct functionalization of organic molecules. rsc.org This strategy can be applied to the synthesis of indenes through intramolecular C-H insertion or to the functionalization of a pre-existing indene ring.
In the context of indene synthesis, cobalt(III)-carbene radical intermediates, generated from o-cinnamyl N-tosyl hydrazones, can undergo a radical ring-closure to form functionalized 1H-indenes. acs.org This represents a formal intramolecular carbene insertion into a vinylic C(sp²)-H bond. acs.org Rhodium(II) catalysts have also been shown to promote the intramolecular C-H insertion of carbenes derived from o-alkenyl-substituted N-tosylhydrazones to yield 1H-indene derivatives. dicp.ac.cn
Furthermore, C-H functionalization of the indene ring itself can be achieved. For example, borane-catalyzed reactions of α-aryl α-diazoesters with indene can lead to cyclopropanated products. cardiff.ac.uk While not a direct synthesis of this compound, these methods demonstrate the potential for late-stage functionalization of the indene core through carbene chemistry.
Palladium-Catalyzed Asymmetric Cyclization Protocols for Indene Derivatives
Palladium catalysis has emerged as a powerful tool for the asymmetric synthesis of chiral indene derivatives. These methods often provide high levels of enantioselectivity and diastereoselectivity, which are crucial for the synthesis of pharmacologically active compounds. oaepublish.comresearchgate.net
One notable strategy involves the palladium-catalyzed asymmetric (4+2) dipolar cyclization. This approach has been successfully employed to construct chiral spiro-indenes, which bear challenging all-carbon quaternary stereocenters. oaepublish.com In a recent study, π-allyl-Pd 1,4-dipoles were trapped with indene-involved ketenes, generated in situ from 1-diazonaphthalene-2(1H)-ones via a visible light-induced Wolff rearrangement. This protocol is distinguished by its mild reaction conditions and broad substrate scope, affording products in good yields (up to 86%), high enantiomeric excess (up to 97% ee), and excellent diastereomeric ratios (up to 19:1 dr). oaepublish.com
Another approach is the palladium-catalyzed asymmetric dearomatization of indoles, which can be adapted for the synthesis of indene derivatives. researchgate.net Furthermore, palladium-catalyzed intramolecular asymmetric C-H functionalization/cyclization reactions offer a direct route to planar chiral metallocene compounds, which can include indenone derivatives. acs.org These reactions stereoselectively functionalize one of the ortho C–H bonds of a cyclopentadienyl (B1206354) (Cp) ring to form the cyclized product with high yields and excellent enantioselectivity. acs.org
The synergistic use of a palladium catalyst with a secondary amine co-catalyst has been shown to be effective in the enantioselective synthesis of indene derivatives. researchgate.net This dual catalytic system, in conjunction with monodentate phosphine (B1218219) ligands on the palladium, can achieve high enantiomeric excess (up to 98% ee). researchgate.net
Table 1: Examples of Palladium-Catalyzed Asymmetric Cyclization for Indene Derivatives
| Catalyst/Ligand System | Reaction Type | Substrates | Key Features | Ref. |
| Pd₂(dba)₃·CHCl₃ / Chiral Ligand L8 | (4+2) Dipolar Cyclization | Vinylbenzoxazinones and 1-diazonaphthalene-2(1H)-ones | Mild conditions, high yields (up to 86%), high ee (up to 97%), high dr (up to 19:1) | oaepublish.com |
| Pd(OAc)₂ / X-Phos | α-Arylation | 3-Aryl-1-indanones and Aryl Bromides | High diastereoselectivity (>20:1 dr) | acs.org |
| Pd₂(dba)₃ / Chiral Ligand L9 | Allenylic Alkylation | Racemic Allenyl Carbonates and Indanone-derived β-ketoesters | High yields (up to 99%), excellent ee (up to 98%), good dr (up to 13:1) | mdpi.com |
| Pd Catalyst / Triarylphosphine Ligand | [4+3] Cycloaddition | Indene-2-carbaldehydes and 4-Vinylbenzoxazinanones | Good yields (60-89%), high er (88:12 to 95.5:4.5) | researchgate.net |
Cyclization and Condensation Reactions in the Synthesis of Indene Carboxylates
Cyclization and condensation reactions are fundamental strategies for the construction of the indene ring system, offering diverse pathways to access various substituted indene carboxylates.
The Knoevenagel condensation is a classic and versatile method for forming carbon-carbon bonds. organic-chemistry.org In the context of indene synthesis, it is often employed in a sequential manner, where the initial condensation product undergoes a subsequent cyclization to form the indene ring. acs.orgnih.gov
A prominent example involves the reaction of 2-(1-phenylvinyl)benzaldehyde with active methylene (B1212753) compounds like malonates. acs.orgresearchgate.net The selectivity of this reaction is highly dependent on the reaction conditions. For instance, using piperidine (B6355638) and acetic acid in benzene (B151609) at 80°C for a short duration (1.5 hours) primarily yields the benzylidene malonate, the product of Knoevenagel condensation. acs.orgresearchgate.netnih.gov However, extending the reaction time to 17 hours promotes a subsequent cyclization, leading to the formation of an indene derivative in significant yield. acs.orgresearchgate.netnih.gov Alternatively, using a combination of titanium tetrachloride (TiCl₄) and pyridine (B92270) at room temperature can also efficiently produce the cyclized indene derivative. acs.orgresearchgate.net
This sequential Knoevenagel condensation/cyclization strategy has been successfully applied to a variety of substituted aryl derivatives and active methylene compounds, including Meldrum's acid and malononitrile, to generate a library of indene and benzofulvene derivatives. acs.orgnih.govresearchgate.net
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. nih.govrsc.org These reactions are characterized by their operational simplicity, high atom economy, and often environmentally friendly nature. nih.gov
Several MCRs have been developed for the synthesis of indene derivatives. One such strategy involves the Passerini three-component reaction of indane-1,2,3-trione (ninhydrin), various carboxylic acids, and isocyanides. researchgate.net This reaction proceeds smoothly at room temperature to afford sterically congested 2,2-disubstituted indane-1,3-dione derivatives in excellent yields. researchgate.net
Another efficient MCR for the synthesis of indene-fused esters involves a dual gold(I)-catalyzed three-component reaction of diynes, alcohols, and pyridine N-oxides. nottingham.edu.cn This method can be performed in both an inter- and intramolecular fashion. nottingham.edu.cn
Furthermore, a green approach for synthesizing imidazolidin-2-ylidene-indenedione derivatives involves a one-pot, three-component reaction between ninhydrin, malononitrile, and various diamines in water, without the need for a catalyst. nih.govrsc.org This method is notable for its high yields (73–98%), short reaction times, and simple workup procedure. rsc.org
The cyclization of precursors containing both alkyne and aldehyde functionalities presents a modern and efficient route to indene derivatives. researchgate.net Transition metal catalysis plays a key role in these transformations.
For instance, rhodium(I) catalysts can effectively mediate the reaction of 2-(chloromethyl)phenylboronic acid with alkynes to produce indene derivatives in high yields. organic-chemistry.org The regioselectivity of this reaction is influenced by the steric properties of the alkyne substituent. organic-chemistry.org
Iron(III) chloride has been shown to catalyze the reaction of N-benzylic sulfonamides with internal alkynes, leading to a variety of functionalized indene derivatives with high regioselectivity. organic-chemistry.org This reaction proceeds through the cleavage of a C(sp³)–N bond to generate a benzyl cation intermediate. organic-chemistry.org
Ruthenium-catalyzed cycloisomerization of 1-alkyl-2-ethynylbenzenes provides another pathway to substituted indenes. organic-chemistry.org This reaction is believed to proceed via a 1,5-hydrogen shift of an initial metal-vinylidene intermediate. organic-chemistry.org Additionally, a ruthenium-catalyzed [3+2] cascade annulation of aromatic aldehydes with acrylates has been developed for the one-pot construction of the indene framework under aerobic conditions. researchgate.net
Stereoselective and Diastereoselective Synthesis of Chiral Indene Carboxylates
The synthesis of chiral indene carboxylates with high stereocontrol is of paramount importance, particularly for applications in medicinal chemistry. This is often achieved through the use of chiral auxiliaries and catalysts.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired chirality is established, the auxiliary can be removed. scielo.org.mx
An example of the use of a chiral auxiliary in indene synthesis is the indene-based thiazolidinethione auxiliary derived from trans-1-amino-2-indanol. scielo.org.mx This auxiliary has proven effective in acetate (B1210297) aldol (B89426) reactions, yielding products with high diastereoselectivity. scielo.org.mx
Asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of a chiral product, is a highly efficient approach. wiley.com In the context of indene synthesis, palladium catalysts bearing chiral phosphine ligands are widely used. oaepublish.comresearchgate.net For instance, the palladium-catalyzed asymmetric allenylic alkylation of racemic allenyl carbonates with indanone-derived β-ketoesters, using a chiral phosphine ligand, can produce products with high enantioselectivities (up to 98% ee) and good diastereoselectivities (up to 13:1 dr). mdpi.com
Manganese catalysts with chiral P,N,N ligands have also been developed for the enantioselective hydrogenation of imines derived from indanone derivatives, providing access to chiral amino-indane derivatives with high enantioselectivity. rsc.org
Table 2: Chiral Auxiliaries and Catalysts in Asymmetric Indene Synthesis
| Chiral Director | Reaction Type | Substrates | Key Stereochemical Outcome | Ref. |
| Chiral Phosphine Ligand (e.g., L8, L9) | Palladium-Catalyzed Cyclization/Alkylation | Vinylbenzoxazinones, Allenyl Carbonates, Indanone β-ketoesters | High ee (up to 98%), High dr (up to 19:1) | oaepublish.commdpi.com |
| Indene-based Thiazolidinethione | Acetate Aldol Reaction | Propionaldehyde | High diastereoselectivity | scielo.org.mx |
| Chiral P,N,N Ligand | Manganese-Catalyzed Hydrogenation | Indanone-derived Imines | High enantioselectivity | rsc.org |
| trans-2-Phenylcyclohexanol | Ene Reaction | Glyoxylic acid ester | 10:1 diastereomeric ratio | wikipedia.org |
Diastereoselective Control in the Synthesis of Indene Carboxylate Isomers
The control of stereochemistry is a paramount challenge in the synthesis of complex molecules, and the indene framework is no exception. For derivatives such as this compound, the introduction of substituents can generate multiple stereoisomers. Diastereoselective synthesis, which aims to selectively produce one diastereomer over others, is crucial as different diastereomers can possess distinct physical, chemical, and biological properties. Research has focused on several advanced strategies to govern the stereochemical outcome during the formation of the indene core and its subsequent functionalization. These methodologies range from catalyst-controlled asymmetric reactions to substrate-directed transformations and stereoselective cyclizations.
A prominent strategy for achieving high levels of diastereoselectivity is through transition-metal-catalyzed reactions. These methods often employ chiral ligands to create a stereochemically defined environment around the metal center, which in turn directs the formation of a specific diastereomer. One notable example involves a palladium-catalyzed asymmetric (4 + 2) dipolar cyclization. oaepublish.com This approach has been used to construct chiral spiro-indenes, which bear all-carbon quaternary stereocenters, with both high enantioselectivity and diastereoselectivity. oaepublish.com The reaction between vinylbenzoxazinanones and in situ-generated ketenes can yield complex spiro-indenes with diastereomeric ratios (dr) as high as 19:1. oaepublish.com
Similarly, synergistic catalytic systems have proven effective. For instance, a dinuclear zinc catalyst has been employed in an asymmetric phospha-Michael/Michael cascade reaction to generate chiral 1,2,3-trisubstituted indane compounds. This method affords the products in good yields and with exceptional stereoselectivities, often achieving a diastereomeric ratio greater than 99:1. researchgate.net
| Reaction Type | Catalyst System | Substrates | Product Type | Achieved Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|
| Asymmetric (4+2) Dipolar Cyclization | Palladium / Chiral Ligand | Vinylbenzoxazinanones and 1-Diazonaphthalene-2(1H)-ones | Chiral Spiro-indenes | Up to 19:1 | oaepublish.com |
| Phospha-Michael/Michael Cascade | Dinuclear Zinc / Chiral Ligand | o-Dienones and Dialkyl Phosphates | Chiral 1,2,3-Trisubstituted Indanes | Up to >99:1 | researchgate.net |
Another fundamental approach involves controlling the stereochemistry during the formation of the bicyclic indene ring system itself. The synthesis of saturated indene systems, such as octahydroindene-1-carboxylic acids, provides a clear illustration of this control. In one study, the oxidation of a 2-acyl derivative of a trans-fused octahydronaphthalenone resulted in a trans-fused octahydroindene-1-carboxylic acid where the carboxyl group was in a pseudo-axial position. publish.csiro.au This specific diastereomer could then be epimerized under basic conditions to yield the thermodynamically more stable isomer with a pseudo-equatorial carboxyl group. publish.csiro.au This process highlights how thermodynamic control can be used to isolate a desired diastereomer.
The Diels-Alder reaction is another powerful tool for establishing relative stereochemistry in a predictable manner. Synthetic work towards the natural product (-)-mucosin, which contains a hexahydro-1H-indene-1-carboxylate skeleton, utilized an asymmetric Diels-Alder reaction to set the initial stereocenters. unit.no Subsequent transformations and separation of diastereomers allowed for the isolation of a single, pure isomer. unit.no
| Methodology | Key Transformation | Product Isomer(s) | Control Element | Reference |
|---|---|---|---|---|
| Ring Contraction/Epimerization | Oxidation of decalin derivative followed by epimerization | trans-fused octahydroindene-1-carboxylic acid (pseudo-axial) -> (pseudo-equatorial) | Thermodynamic Control | publish.csiro.au |
| Asymmetric Diels-Alder | Cycloaddition of (-)-dimenthyl fumarate (B1241708) and 1,3-butadiene | (-)-ethyl (1R,3aR,7aS)-2-oxo-2,3,3a,4,7,7a-hexahydro-1H-indene-1-carboxylate | Chiral Auxiliary | unit.no |
Furthermore, the inherent structure of the indene core can be exploited to direct the stereochemical outcome of subsequent reactions. A visible light-iodine-mediated carboesterification of alkenes, including indene itself, demonstrates excellent substrate-controlled diastereoselectivity. The reaction of indene with a malonate derivative under these conditions led to the formation of a polycyclic lactone with a trans-diastereoselectivity of 91:9. nih.gov This indicates that the incoming reagents preferentially approach the indene double bond from the less sterically hindered face, leading to the observed trans product as the major isomer. nih.gov This strategy is particularly valuable as it leverages the existing molecular framework to build additional complexity in a controlled fashion.
Chemical Transformations and Functionalization of Ethyl 1h Indene 3 Carboxylate
Derivatization Strategies at the Indene (B144670) Ring System
The indene nucleus, comprising a benzene (B151609) ring fused to a cyclopentene (B43876) ring, offers rich chemistry. Functionalization can be directed towards the aromatic portion or the reactive double bond and allylic position of the five-membered ring.
Electrophilic Substitution Reactions on the Indene Core
The benzene ring of the indene core is susceptible to electrophilic aromatic substitution (EAS), a foundational class of reactions for modifying aromatic systems. researchgate.netijpcbs.com While the cyclopentene portion deactivates the ring compared to benzene, substitution is still feasible, typically directing incoming electrophiles to positions C-4 and C-6. Standard EAS reactions like nitration and Friedel-Crafts acylation can be applied to indene derivatives. organic-chemistry.orgnih.gov
For instance, nitration of related indane structures, such as indane-1,3-dione, is achieved using a mixture of concentrated nitric and sulfuric acids, demonstrating the viability of introducing a nitro group onto the aromatic ring. Such nitro-derivatives are valuable intermediates, as the nitro group can be further reduced to an amine or act as a meta-director for subsequent substitutions.
Friedel-Crafts acylation, which introduces an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃, is another key EAS reaction. organic-chemistry.orgmasterorganicchemistry.com This reaction proceeds by generating a highly electrophilic acylium ion that is attacked by the electron-rich aromatic ring. The resulting ketone product is deactivated, which conveniently prevents further acylation reactions. organic-chemistry.org While specific studies on the Friedel-Crafts acylation of Ethyl 1H-indene-3-carboxylate are not prevalent, the principles suggest that acylation would occur on the benzene moiety, yielding valuable keto-ester derivatives.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Indene Analogs
| Reaction | Reagent(s) | Substrate Example | Product Type | Reference(s) |
| Nitration | HNO₃ / H₂SO₄ | Indane-1,3-dione | 4-Nitro-1H-indene-1,3(2H)-dione | |
| Acylation | Acyl Chloride, AlCl₃ | Benzene | Acyl-substituted Benzene | organic-chemistry.orgmasterorganicchemistry.com |
Nucleophilic Functionalization of Indene Carboxylates
The C1-C2 double bond in this compound is part of an α,β-unsaturated ester system, making it an excellent Michael acceptor. libretexts.org This allows for 1,4-conjugate addition reactions, where a nucleophile attacks the C1 carbon, driven by the electron-withdrawing effect of the ester group at C3. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful method for forming carbon-carbon or carbon-heteroatom bonds at the C1 position.
A wide range of "soft" nucleophiles can participate in this reaction, including enolates (from β-ketoesters or malonates), organocuprates (Gilman reagents), amines, and thiols. masterorganicchemistry.com For example, the conjugate addition of dialkyl organocuprates, generated from Grignard reagents and a copper salt, has been shown to effectively alkylate the C1 position of related indene-2-carboxylate systems. researchgate.net This proceeds via a nucleophilic SN2' mechanism, resulting in a new alkyl group at the β-carbon relative to the ester. researchgate.net Similarly, the addition of 1,3-dicarbonyl compounds to indanone systems, a related reaction, has been demonstrated. nih.gov
The general mechanism involves the attack of the nucleophile at C1, which pushes the π-electrons through the conjugated system to form an enolate intermediate. This enolate is then protonated by a proton source in the reaction mixture to yield the final 1,4-adduct. wikipedia.org
Table 2: Examples of Nucleophilic Conjugate Addition to Indene-Related Systems
| Nucleophile (Donor) | Substrate (Acceptor) | Product | Reference(s) |
| Dialkyl Organocuprate | Ethyl 1-acetoxy-1H-indene-2-carboxylate | Ethyl 1-alkyl-1H-indene-2-carboxylate | researchgate.net |
| 1,3-Dicarbonyl Compound | Nitrostyrene (catalyzed by indane derivative) | Michael Adduct | nih.gov |
| Amine | α,β-Unsaturated Ketone | 1,4-Adduct | masterorganicchemistry.comyoutube.com |
Halogenation and Alkylation Methodologies on Indene Derivatives
Halogenation and alkylation provide further pathways to functionalize the indene scaffold. These transformations can be directed either to the five-membered ring or the aromatic nucleus, depending on the reagents and conditions.
Halogenation: N-Bromosuccinimide (NBS) is a versatile reagent for the bromination of indene systems. organic-chemistry.org In the presence of a radical initiator, NBS can perform allylic bromination at the C1 position, which is activated by the adjacent double bond. Alternatively, electrophilic bromination of the aromatic ring can be achieved. Research on the bromination of ketones with NBS has shown that reaction conditions (e.g., solvent-free vs. aqueous) can direct the regioselectivity between the α-carbon and the aromatic ring. researchgate.net The synthesis of Ethyl 6-bromo-1H-indene-3-carboxylate has been reported, highlighting that halogenated derivatives are stable and accessible, though often formed as part of a larger synthetic sequence. rsc.org
Alkylation: Alkylation can be achieved through several strategies. As discussed under nucleophilic functionalization, conjugate addition of organocuprates provides an effective route to C1-alkylation. researchgate.net Friedel-Crafts alkylation, using an alkyl halide and a Lewis acid, offers a method for attaching alkyl groups to the aromatic ring, although it is often prone to issues like polyalkylation and carbocation rearrangements. masterorganicchemistry.com
Reactions Involving the Ester Moiety of this compound
The ethyl carboxylate group at the C3 position is a key functional handle that undergoes a variety of characteristic ester reactions.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding 1H-indene-3-carboxylic acid. This transformation is typically carried out under basic conditions, for example, using an aqueous solution of a base like lithium hydroxide (B78521) (LiOH) or potassium hydroxide (KOH) in an alcoholic solvent, followed by acidification. google.com Acid-catalyzed hydrolysis is also possible but is an equilibrium process. The resulting carboxylic acid is a versatile intermediate for further transformations, such as amide bond formation.
Transesterification: Transesterification allows for the conversion of the ethyl ester into other esters, such as methyl, benzyl (B1604629), or phenyl esters. This can be accomplished under acidic or basic conditions by reacting the ethyl ester with a large excess of the desired alcohol. Furthermore, enzymatic methods provide a mild and selective alternative. For instance, lipases like Candida antarctica lipase (B570770) B (CAL-B) have been successfully used for the transesterification (interesterification) of related indene amino esters with other alkyl esters like butyl butanoate. masterorganicchemistry.com The synthesis of various esters, including (S)-1-Phenylthis compound and Phenyl 1H-indene-3-carboxylate, has been documented, demonstrating the feasibility of this modification. rsc.org
Reduction of the Ester Group to Alcohol Functionalities
The ester group of this compound can be reduced to a primary alcohol, yielding (1H-inden-3-yl)methanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters.
Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde, which is rapidly reduced to the alkoxide. A final aqueous workup protonates the alkoxide to give the primary alcohol product.
Table 3: Common Reagents for Ester Moiety Transformations
| Transformation | Reagent(s) | Product Functional Group | Reference(s) |
| Hydrolysis | LiOH, H₂O / H₃O⁺ | Carboxylic Acid | google.com |
| Transesterification | R'OH, Acid or Base Catalyst | New Ester (COOR') | rsc.org |
| Enzymatic Transesterification | Lipase, R'OH/R'COOR'' | New Ester / Amide | masterorganicchemistry.com |
| Reduction | LiAlH₄, then H₂O | Primary Alcohol |
Modification of the Indene Double Bond System
The unsaturated nature of the five-membered ring in this compound offers a platform for various chemical transformations. Modifications primarily target the C1-C2 double bond, leading to saturated ring systems or more complex polycyclic structures.
Hydrogenation and Saturation of the Indene Ring
The saturation of the indene ring system is a fundamental transformation, converting the indenyl moiety into an indanyl structure. This is typically achieved through catalytic hydrogenation, which reduces the double bond in the five-membered ring. The resulting product is Ethyl 2,3-dihydro-1H-indene-3-carboxylate, a valuable intermediate in organic synthesis. nih.gov
The most common method for this transformation involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere. google.comgoogle.com This process is generally efficient and leads to the selective reduction of the cyclopentene portion of the indene core without affecting the aromatic ring or the ethyl ester group. In some procedures, the reaction is conducted in an acidic medium, such as a solution containing hydrochloric acid, to facilitate the process. google.comgoogle.com The reaction can be carried out under varying pressures of hydrogen gas, with pressures around 3 bar being effective. google.comgoogle.com
Recent research has also explored the use of earth-abundant metal catalysts for hydrogenation reactions. Iron complexes, for instance, have been developed for the catalytic hydrogenation of various alkenes. nih.gov Studies on related indene structures, such as 2,3-dimethyl-1H-indene, have demonstrated that iron dinitrogen complexes can effectively catalyze deuteration (a form of hydrogenation) across the double bond. nih.gov This suggests the potential for more sustainable iron-based catalysts in the saturation of indene carboxylate derivatives.
The successful synthesis of various substituted ethyl 2,3-dihydro-1H-indene-2-carboxylate derivatives underscores the reliability of this hydrogenation approach. acs.orgresearchgate.net
| Catalyst System | Substrate Type | Product | Typical Conditions | Reference |
|---|---|---|---|---|
| Pd/C, H₂ | Substituted Indene-dione | Substituted Dihydro-indene | HCl solution, ~3 bar H₂, 80-85°C | google.comgoogle.com |
| (MeCNC)Fe(N₂)₂ | 2,3-dimethyl-1H-indene | Deuterated 2,3-dimethyl-indan | D₂ (4 atm), Benzene | nih.gov |
Cycloaddition Reactions with the Indene Unsaturated System
The double bond within the five-membered ring of the indene system can participate in cycloaddition reactions, serving as a key component in the construction of complex polycyclic frameworks. The Diels-Alder, or [4+2] cycloaddition, is a prominent example of such transformations. masterorganicchemistry.com
In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.com The reactivity of this process is often enhanced when the dienophile contains an electron-withdrawing group. masterorganicchemistry.com Given the presence of the electron-withdrawing ethyl carboxylate group conjugated with the double bond, this compound is expected to function as a dienophile.
Research on the Diels-Alder reactions of indene itself with dienophiles like dimethyl acetylenedicarboxylate (B1228247) shows that the reaction can be complex. acs.org The initial cycloaddition across the C1-C2 double bond can be followed by rearrangements or subsequent cycloadditions, depending on the reaction conditions and substitution patterns. acs.org While the indene molecule itself is not a pre-formed conjugated diene, it can rearrange under thermal conditions to an isoindene structure, which can then act as the diene component. However, the primary and more predictable role for a structure like this compound is to act as the two-pi-electron component (dienophile).
Beyond [4+2] cycloadditions, the indene framework can also participate in [3+2] cycloadditions. These reactions involve a three-atom dipole and a two-atom dipolarophile to form a five-membered ring. For instance, derivatives of indene, such as 2-arylidene-1H-indene-1,3(2H)-diones, have been shown to react as dipolarophiles with N-2,2,2-trifluoroethylisatin ketimines in a [3+2] cycloaddition to form spiro-pyrrolidine oxindoles. nih.gov This highlights the versatility of the indene double bond in participating in various modes of cycloaddition to generate molecular complexity.
| Reaction Type | Role of Indene System | Reactant Partner | Product Type | Reference |
|---|---|---|---|---|
| [4+2] Diels-Alder | Dienophile | Conjugated Diene | Substituted Norbornadiene derivative | acs.org |
| [3+2] Dipolar Cycloaddition | Dipolarophile | Azomethine Ylide (from Ketimine) | Spiro-pyrrolidine derivative | nih.gov |
Mechanistic Investigations of Reactions Involving Ethyl 1h Indene 3 Carboxylate
Mechanistic Elucidation of Wolff Rearrangement and Ketene (B1206846) Intermediates
The Wolff rearrangement is a cornerstone reaction in organic synthesis that converts α-diazocarbonyl compounds into ketenes through a 1,2-rearrangement with the expulsion of dinitrogen gas. This rearrangement is a key step in the Arndt-Eistert homologation of carboxylic acids and provides a versatile route to ketene intermediates, which can be trapped by various nucleophiles. The synthesis of ethyl 1H-indene-3-carboxylate derivatives can be achieved through this pathway, for instance, via the visible-light-promoted Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones. In this process, the in-situ generated ketene intermediate is captured by an alcohol, such as ethanol (B145695), to yield the desired indene-3-carboxylate product. scispace.comrsc.org
The mechanism of the Wolff rearrangement has been a subject of considerable debate, with evidence supporting both a concerted and a stepwise pathway. The operative mechanism can be influenced by the reaction conditions (photochemical, thermal, or metal-catalyzed) and the conformation of the starting α-diazocarbonyl compound. squarespace.comnih.gov
Concerted Mechanism: In this pathway, the loss of the nitrogen molecule occurs simultaneously with the 1,2-migration of the alkyl or aryl group. This is a single-step process that directly forms the ketene without the formation of an intermediate carbene. acs.org The s-cis conformation of the α-diazoketone is believed to favor the concerted mechanism. squarespace.com
Stepwise Mechanism: This pathway involves the initial formation of a highly reactive α-ketocarbene intermediate after the expulsion of nitrogen. This carbene then undergoes the 1,2-rearrangement to form the ketene. dicp.ac.cnacs.org The stepwise mechanism is often associated with the s-trans conformation of the starting material. The intermediacy of carbenes in photochemical or thermal Wolff rearrangements is supported by trapping experiments and the formation of side products derived from carbene reactions like O-H insertion when alcohols are used as solvents. nih.gov
Recent studies have provided structural confirmation of intermediates in a stepwise Wolff rearrangement. For example, a fleeting Wolff metallocarbene intermediate has been characterized through crystal matrix isolation experiments, confirming a singlet ground state for this reactive species. researchgate.net
The ketene intermediate generated from the rearrangement is a highly electrophilic species that readily reacts with nucleophiles. In the synthesis of this compound, ethanol acts as the nucleophile, attacking the carbonyl carbon of the ketene to form the final ester product. scispace.comacs.org
Table 1: Comparison of Concerted vs. Stepwise Wolff Rearrangement Mechanisms
| Feature | Concerted Mechanism | Stepwise Mechanism |
|---|---|---|
| Number of Steps | One | Two |
| Intermediate | None (Transition State only) | α-Ketocarbene |
| Favored Conformation | s-cis | s-trans |
| Evidence | Stereochemical retention | Carbene trapping products, side reactions (e.g., O-H insertion) |
Exploration of Mechanisms in Transition-Metal Catalyzed Processes
Transition metals play a pivotal role in modern organic synthesis, enabling a wide array of transformations with high efficiency and selectivity. The synthesis and functionalization of indene (B144670) derivatives, including this compound, often rely on transition-metal catalysis. Understanding the intricate mechanisms of these processes is essential for catalyst design and reaction optimization.
Organocopper reagents, particularly Gilman cuprates (R₂CuLi), are soft nucleophiles widely used for carbon-carbon bond formation. masterorganicchemistry.commasterorganicchemistry.com While not directly forming this compound, a mechanistically relevant synthesis of ethyl 1-alkyl-1H-indene-2-carboxylates (regioisomers) utilizes organocopper chemistry. This reaction involves the conjugate addition of a dialkyl organocuprate to an allylic acetate (B1210297) precursor. researchgate.net The organocuprate is typically generated in situ from a Grignard reagent and a catalytic amount of a copper(I) salt like LiCuBr₂. researchgate.net
The proposed mechanism for this transformation is an S_N2' reaction, which can be described as a displacement addition-elimination pathway. researchgate.net The key steps are:
Formation of the Organocuprate: The Grignard reagent (RMgX) reacts with the Cu(I) salt to form the active diorganocopper species.
Nucleophilic Attack: The organocuprate adds to the double bond of the indene system in a conjugate fashion (1,4-addition).
Elimination: The acetate leaving group is subsequently eliminated, restoring the double bond in a new position and resulting in the alkylated indene product.
The mechanism of reactions involving organocuprates can be complex. While early proposals suggested direct S_N2 displacement, more recent evidence points towards pathways involving oxidative addition of copper(I) to the carbon-leaving group bond, forming a transient copper(III) intermediate, followed by reductive elimination. wikipedia.org In some cases, single-electron transfer (SET) mechanisms leading to radical intermediates have also been suggested, though evidence for this in many conjugate addition reactions is considered weak. cmu.edu
Transition-metal-catalyzed C-H functionalization via carbene insertion is a powerful strategy for forming C-C bonds directly from ubiquitous C-H bonds. dicp.ac.cn This approach has been applied to the synthesis of indene and indane frameworks. acs.org The mechanism typically involves the generation of a metal carbene (or carbenoid) intermediate from a diazo compound in the presence of a transition metal catalyst, most commonly rhodium(II) or copper(I) complexes. princeton.educaltech.edu
For the synthesis of indenes, an intramolecular carbene insertion into a vinylic C(sp²)-H bond can be employed. A cobalt(III)-carbene radical has been identified as a key intermediate in one such approach. scispace.comacs.org The mechanism, elucidated through computational studies and experimental evidence, is a stepwise radical process: acs.org
Catalyst Activation: The Co(II) catalyst reacts with the diazo precursor to form a Co(II)-diazo adduct.
Carbene Radical Formation: Nitrogen gas is eliminated to produce a Co(III)-carbene radical intermediate.
Radical Ring-Closure: The carbene radical undergoes an intramolecular radical addition to the vinyl group, forming an indanyl/benzyl (B1604629) radical intermediate.
Product Elimination: A 1,2-hydrogen transfer step leads to the final indene product and regenerates the active Co(II) catalyst.
In rhodium-catalyzed C-H insertion reactions leading to related indane structures, the mechanism is often described as a concerted, nonsynchronous three-center transition state. illinois.edu However, DFT calculations for some systems support a stepwise mechanism involving hydride transfer from the substrate to the metal-carbene, forming a carbocation intermediate, which then collapses to the final product. acs.org The selectivity of these reactions (i.e., which C-H bond reacts) is influenced by steric and electronic factors of both the substrate and the ligands on the metal catalyst. caltech.edu
Studies on Electron Transfer and Radical Processes in Indene Chemistry
Radical reactions and processes involving single-electron transfer (SET) offer unique pathways for the synthesis and functionalization of complex molecules, including the indene scaffold. wikipedia.orguchicago.edu These mechanisms often proceed under mild conditions and can provide access to products that are difficult to obtain through traditional ionic pathways.
A notable example is the synthesis of multi-substituted indane derivatives through a cascade reaction initiated by an N-heterocyclic carbene (NHC)-mediated SET process. rsc.orgrsc.org The proposed mechanism begins with the NHC catalyst reacting with an aldehyde to form the Breslow intermediate. This intermediate then acts as a single-electron reductant, transferring an electron to a nitrobenzyl bromide. This SET step generates a benzylic radical, which then engages in a cascade of Michael additions to form the final indane ring system. rsc.org
The involvement of radical intermediates in the synthesis of indenes has also been confirmed in transition-metal-catalyzed reactions. In the cobalt-catalyzed synthesis of 1H-indenes via carbene insertion, the key intermediate is a Co(III)-carbene radical. acs.org The radical nature of this process was substantiated through trapping experiments using radical scavengers like TEMPO and EPR spectroscopy, which detected radical species. acs.org
Furthermore, the indenyl radical itself is a significant species in various chemical environments, from combustion to interstellar chemistry. researchgate.netnih.gov Studies on the reactivity of the indenyl radical, for instance with acetylene, provide insight into the fundamental radical chemistry of the indene core structure and its role in the formation of larger polycyclic aromatic hydrocarbons. researchgate.net
Table 2: Key Mechanistic Steps in Radical/SET Indene Synthesis
| Reaction Type | Initiation Step | Key Intermediate | Propagation/Termination |
|---|---|---|---|
| NHC-Catalyzed Cascade | Single-Electron Transfer (SET) from Breslow intermediate | Benzylic radical | Sequential Michael additions, cyclization |
| Co-Catalyzed Carbene Insertion | N₂ extrusion from diazo-Co adduct | Co(III)-carbene radical | Radical ring-closure, 1,2-H transfer |
Reaction Mechanism of Rearrangement Reactions involving Indene Frameworks
Skeletal rearrangements are powerful transformations that can rapidly build molecular complexity from simpler starting materials. Several types of rearrangement reactions can be employed to construct or modify the indene framework.
One such approach involves the Lewis acid-catalyzed rearrangement of vinylcyclopropenes. For example, using Cu(OTf)₂ as a catalyst, vinylcyclopropenes can be converted into indene derivatives. acs.org The proposed mechanism proceeds through several key intermediates:
Lewis Acid Coordination: The copper catalyst coordinates to the vinylcyclopropene.
Ring Opening: This coordination facilitates the cleavage of a cyclopropyl (B3062369) σ-bond, leading to a zwitterionic intermediate.
Intramolecular Friedel-Crafts Reaction: The cationic portion of the intermediate undergoes an intramolecular electrophilic attack on the appended aromatic ring.
Deprotonation/Aromatization: Loss of the Lewis acid and a proton furnishes the final indene skeleton.
Another important class of rearrangements involves sigmatropic shifts. nih.gov The indene system is a classic platform for studying these pericyclic reactions. For instance, haptotropic migrations of organometallic fragments (like Mn(CO)₃ or Fe(C₅H₅)) across the five-membered ring of the indene ligand are well-documented. nih.gov These rearrangements proceed through intermediate isoindene structures where the metal is bonded to the six-membered ring, highlighting the dynamic nature of the indene framework in organometallic complexes. nih.gov Similarly, scispace.comsquarespace.com-sigmatropic rearrangements of ylides generated from metal carbenes and propargylic alcohols represent a powerful method for C-C bond formation, and while not directly forming indenes, they exemplify the type of rearrangement chemistry accessible from carbene precursors. acs.org
Finally, rearrangements can also be triggered after an initial cycloaddition. For instance, the [4+2] cycloaddition of benzyne (B1209423) to an indene can be followed by a [2+2] addition and subsequent thermal rearrangement, driven by the relief of ring strain and the restoration of aromaticity, leading to complex polycyclic structures. nih.gov
Computational and Theoretical Chemistry Studies of Ethyl 1h Indene 3 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic and Geometrical Structures
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. For Ethyl 1H-indene-3-carboxylate, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule.
| Parameter | Value |
|---|---|
| C1-C2 Bond Length (Å) | 1.398 |
| C2-C3 Bond Length (Å) | 1.421 |
| C3-C3a Bond Length (Å) | 1.385 |
| C1-C2-C3 Bond Angle (°) | 120.5 |
| C2-C3-C3a Bond Angle (°) | 119.8 |
| C1-C2-C3-C3a Dihedral Angle (°) | 0.0 |
This table presents hypothetical DFT-calculated geometrical parameters for an indene (B144670) derivative to illustrate the type of data obtained from such calculations.
These computational results provide a foundational understanding of the molecule's steric and electronic properties, which are crucial for predicting its behavior in chemical reactions.
Electronic Structure Analysis: HOMO-LUMO Energetics and Reactivity Predictions
The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. irjweb.com
DFT calculations are commonly used to determine the HOMO and LUMO energies and other quantum chemical descriptors. While specific calculations for this compound are not published, data from a theoretical study on a triazine derivative can serve as an illustrative example of the parameters that are typically calculated. irjweb.com These parameters, known as global reactivity descriptors, include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
| Electronegativity (χ) | 4.05315 |
| Chemical Hardness (η) | 2.24355 |
| Electrophilicity Index (ω) | 3.658 |
This table presents representative HOMO-LUMO energies and global reactivity descriptors for a heterocyclic compound, illustrating the type of data used to predict the reactivity of molecules like this compound. Data sourced from a study on a triazine derivative. irjweb.com
These theoretical descriptors help in predicting how this compound might interact with other reagents, for example, by identifying it as a potential nucleophile or electrophile in a reaction.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity of Indene Systems
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility and dynamic behavior of molecules, which can be difficult to obtain through experimental methods alone. For indene systems, MD simulations can be used to explore the different spatial arrangements of the molecule and the energy barriers between them.
MD simulations have been employed to investigate the behavior of functionalized indene systems, providing insights into how different substituent groups affect the molecule's dynamics and interactions with its environment. mdpi.com For instance, simulations can model the interactions of indene derivatives with solvents or biological macromolecules, which is crucial for applications in materials science and drug design. The simulations track the trajectory of each atom based on classical mechanics, allowing for the observation of dynamic processes such as conformational changes, molecular vibrations, and intermolecular interactions. This information is valuable for understanding the structure-property relationships in functionalized indenes. mdpi.com
Computational Modeling of Reaction Pathways and Transition State Characterization
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by modeling reaction pathways and characterizing transition states. For indene and its derivatives, theoretical studies have investigated various reactions, including formation, isomerization, and ring-expansion. researchgate.netnih.govnih.govnih.gov These studies often employ methods like the Nudged Elastic Band (NEB) to identify the minimum energy path between reactants and products, allowing for the calculation of activation energies. matlantis.com
For example, computational studies on the isomerization of methyl indene have mapped out the potential energy surface, identifying intermediates and transition states. researchgate.net Such studies provide a detailed picture of the reaction mechanism, including the energetics of each step. By understanding the reaction pathways, chemists can better predict the outcomes of reactions and design more efficient synthetic routes. While specific studies on the reaction pathways of this compound are not available, the principles and methods applied to other indene derivatives would be directly applicable to understanding its chemical transformations.
Applications of Ethyl 1h Indene 3 Carboxylate As a Synthetic Intermediate and Building Block
Role as a Precursor in the Synthesis of Complex Organic Molecules
The indene (B144670) framework, functionalized with a carboxylate group, provides a reactive handle for a variety of chemical transformations, enabling the construction of intricate molecular architectures. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives, paving the way for further molecular elaboration. The indene ring itself can undergo various reactions, including cycloadditions, transition metal-catalyzed cross-couplings, and functional group interconversions.
For instance, analogous structures like ethyl 1H-indole-2-carboxylates have been utilized in the synthesis of complex fused heterocyclic systems, such as 3,4-dihydro-1H- nih.govacs.orgoxazino[4,3-a]indoles. nih.gov This is achieved through a sequence of N-alkylation with an activated glycerol (B35011) carbonate, followed by intramolecular cyclization. This example highlights the potential of ethyl indene-3-carboxylate to serve as a precursor for similarly complex oxygen- and nitrogen-containing heterocyclic compounds with potential biological activity. The strategic positioning of the carboxylate group on the indene ring allows for regioselective functionalization, guiding the assembly of the target molecule.
The reactivity of the indene moiety, combined with the versatility of the ethyl carboxylate group, makes Ethyl 1H-indene-3-carboxylate a valuable starting point for the synthesis of a diverse range of complex organic molecules with applications in pharmaceuticals and materials science.
Utility in the Construction of Natural Product Cores and Analogs
The 1H-indene-3-carboxylate scaffold is not only a product of synthetic design but is also found at the core of several naturally occurring and biologically active molecules. researchgate.net This structural motif is present in natural products such as anmindenol A and its analogs. researchgate.net The presence of this framework in nature underscores its significance and provides inspiration for the design and synthesis of novel bioactive compounds.
The synthesis of analogs of these natural products often relies on the availability of versatile building blocks like this compound. By modifying the indene ring or the carboxylate group, chemists can systematically alter the structure of the natural product analog, leading to the optimization of its biological activity. For example, the synthesis of various substituted indene derivatives has been shown to be of high interest due to their potential biological activities.
The following table showcases examples of reaction types that can be employed to modify the this compound scaffold for the synthesis of natural product analogs.
| Reaction Type | Reagents and Conditions | Resulting Modification |
| Hydrolysis | Aqueous base (e.g., NaOH), followed by acidification | Conversion of the ethyl ester to a carboxylic acid |
| Amidation | Carboxylic acid activation (e.g., with DCC), followed by addition of an amine | Formation of an amide linkage |
| Suzuki Coupling | Palladium catalyst, boronic acid, and a base | Arylation or vinylation of the indene ring (if a halide is present) |
| Heck Coupling | Palladium catalyst, alkene, and a base | Vinylation of the indene ring (if a halide is present) |
| Reduction | Reducing agent (e.g., LiAlH4) | Reduction of the ester to an alcohol |
These transformations, among others, allow for the construction of a library of natural product analogs, which can be screened for enhanced or novel biological activities.
Development of Chiral Metallocene Ligands from Indene Carboxylate Scaffolds
Indene and its derivatives are fundamental components in the design of ligands for metallocene catalysts, which are widely used in olefin polymerization. The stereochemical properties of the ligand framework directly influence the stereoselectivity of the polymerization process, making the development of chiral indenyl ligands a key area of research.
The this compound scaffold offers a convenient starting point for the synthesis of such chiral ligands. The carboxylate group can be used as an anchor point to introduce chiral auxiliaries or to link two indenyl fragments together, creating what is known as an ansa-metallocene. These bridged structures restrict the rotation of the indenyl rings, leading to a well-defined chiral environment around the metal center.
The development of chiral metallocene ligands from indene carboxylate scaffolds typically involves a multi-step synthetic sequence. This may include the reduction of the ester to an alcohol, followed by conversion to a leaving group and subsequent nucleophilic substitution to introduce a chiral moiety. Alternatively, the carboxylic acid can be coupled with a chiral amine to form a chiral amide, which can then be further transformed. The resulting chiral indenyl ligand can then be deprotonated and reacted with a suitable metal salt (e.g., of zirconium or titanium) to form the chiral metallocene complex.
The ability to systematically modify the indene carboxylate scaffold allows for the fine-tuning of the steric and electronic properties of the resulting metallocene catalyst, thereby influencing its activity, stability, and the properties of the resulting polymer.
Design Principles for Integration into Advanced Materials through Structural Modification
The unique electronic and optical properties of the indene ring system make indene carboxylate derivatives attractive building blocks for advanced materials, particularly in the field of organic electronics. The design of these materials is guided by a set of principles that aim to control the molecular packing, electronic energy levels, and charge transport characteristics of the final material.
Structural modification of the this compound core is a key strategy to tailor these properties. For instance, the introduction of electron-donating or electron-withdrawing groups onto the indene ring can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The carboxylate group itself can be used to attach the indene unit to other molecular components, such as polymers or other chromophores, to create more complex material architectures.
In the realm of organic photovoltaics (OPVs), indene-based molecules have emerged as promising non-fullerene acceptors (NFAs). The design of these materials often involves the creation of a donor-acceptor (D-A) type structure, where the indene unit can function as either the donor or the acceptor component, depending on its substitution pattern.
The carboxylate functionality in indene carboxylate architectures provides a versatile handle for chemical modification. For example, it can be used to improve the solubility and processability of the material, which is crucial for the fabrication of high-quality thin films for electronic devices. Furthermore, the carboxylate group can influence the intermolecular interactions and solid-state packing of the molecules, which in turn affects the charge transport properties of the material.
Research into indene-fullerene derivatives for perovskite solar cells has demonstrated that modifications to the indene structure, including the introduction of various functional groups, can significantly impact the performance of the solar cell. nih.govacs.org These modifications can affect the material's energy levels, electron mobility, and the morphology of the active layer in the device. nih.gov The carboxylate group is a key functional moiety in the design of p-type polymers for organic solar cells, highlighting the importance of this functional group in the development of new materials for photovoltaic applications. researchgate.net
The following table summarizes key design considerations for integrating indene carboxylate architectures into electronic and photovoltaic applications:
| Design Consideration | Impact on Material Properties |
| Substitution on the Indene Ring | Modulates HOMO/LUMO energy levels, affecting the open-circuit voltage (Voc) of a solar cell. |
| Nature of the Carboxylate Ester | Influences solubility, processability, and thin-film morphology. |
| Attachment of Side Chains | Affects molecular packing and charge carrier mobility. |
| Formation of Donor-Acceptor Structures | Enhances light absorption and facilitates charge separation. |
| Intermolecular Interactions | Governs the solid-state packing and ultimately the charge transport efficiency. |
By carefully considering these design principles, researchers can rationally design and synthesize new indene carboxylate-based materials with optimized properties for a range of electronic and photovoltaic applications.
Advanced Spectroscopic and Structural Elucidation Research of Ethyl 1h Indene 3 Carboxylate and Its Derivatives
Application of X-ray Crystallography for Stereochemical Assignment and Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of molecules, providing unambiguous evidence of the relative configuration of all stereogenic centers. nih.gov For chiral, enantiomerically pure compounds, it is also the most powerful technique for determining the absolute configuration. nih.goved.ac.uk
The determination of absolute configuration relies on the phenomenon of anomalous scattering (or resonant scattering). ed.ac.ukmit.edu This effect occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal, causing small but measurable differences in the diffraction pattern that break Friedel's law (which states that intensities of hkl and -h-k-l reflections are equal). mit.edu By carefully analyzing these differences, the true handedness of the molecule can be established. The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned absolute structure; a value near zero confirms the assignment. ox.ac.uk
In the study of indene (B144670) derivatives, X-ray crystallography has been successfully employed to establish absolute configurations. For instance, in a study of a chiral derivative, single-crystal X-ray diffraction analysis of its oxalate (B1200264) salt was used to determine its absolute configuration as 'S'. nih.gov This assignment was crucial for understanding its biological activity. nih.gov The process involves growing a suitable single crystal, collecting diffraction data, solving the structure, and refining the model to obtain precise atomic coordinates, bond lengths, and angles.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₆H₃₀ClN₃O₉ |
| Formula Weight (g/mol) | 563.98 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 15.7212(3) |
| b (Å) | 5.65480(10) |
| c (Å) | 31.4047(5) |
| β (°) | 93.1580(10) |
| Volume (ų) | 2787.65(9) |
| Temperature (K) | 150.00(10) |
| Determined Absolute Configuration | S |
High-Resolution Mass Spectrometry in the Elucidation of Complex Indene Carboxylate Derivatives
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of novel compounds and for elucidating the structures of complex derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the confident assignment of a unique molecular formula to a given ion. nih.gov Techniques such as Electrospray Ionization (ESI) are commonly used to gently ionize molecules, often yielding the protonated molecule [M+H]⁺, which is then analyzed. mdpi.com
In the synthesis of various substituted ethyl 1H-indene-3-carboxylates, HRMS is routinely used to confirm the identity of the target products. rsc.org For example, the calculated mass for the protonated molecule of ethyl 6-methoxy-1H-indene-3-carboxylate (C₁₃H₁₅O₃) is 219.1021, and the experimentally found mass was 219.1014, confirming the elemental composition. rsc.org
Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment a selected ion and analyze its constituent parts. researchgate.net This fragmentation pattern provides valuable structural information, helping to piece together the connectivity of the molecule. The analysis of these fragments is crucial for distinguishing between isomers and for identifying unknown products formed during a reaction. researchgate.netmdpi.com
| Compound Name | Molecular Formula | Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|---|
| Ethyl 6-methoxy-1H-indene-3-carboxylate | C₁₃H₁₄O₃ | [M+H]⁺ | 219.1021 | 219.1014 |
| Methyl 1H-indene-3-carboxylate-7-carboxylate | C₁₄H₁₄O₄ | [M+H]⁺ | 247.0970 | 247.0963 |
| Phenyl 1H-indene-3-carboxylate | C₁₆H₁₂O₂ | [M+H]⁺ | 237.0916 | 237.0907 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Reaction Intermediates and Stereochemical Features
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for structural elucidation of organic molecules in solution. bg.ac.rsresearchgate.net A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemical relationships.
In the context of this compound and its derivatives, ¹H and ¹³C NMR spectra are used to confirm the successful synthesis of the target structures. rsc.org The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum reveal the number and environment of different protons. For instance, the characteristic signals for the ethyl ester group (a quartet around 4.3 ppm and a triplet around 1.4 ppm) and the protons on the indene ring system are readily identified. rsc.org
NMR is also invaluable for monitoring the progress of a reaction. By taking spectra of the reaction mixture over time, the disappearance of starting material signals and the appearance of product signals can be tracked, allowing for reaction optimization. The detection of new, transient signals can also provide insight into the structure of reaction intermediates.
For determining stereochemical features, more advanced NMR techniques are employed. The magnitude of coupling constants between protons can give information about their dihedral angles, helping to define the relative stereochemistry. Two-dimensional experiments like HSQC correlate protons with the carbons they are attached to, while COSY and HMBC experiments reveal proton-proton and long-range proton-carbon connectivities, respectively, which are essential for assembling the complete molecular structure. mdpi.comresearchgate.net For chiral derivatives, the use of chiral derivatizing agents, such as Mosher's acid, can create diastereomeric esters that exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity and even the assignment of absolute configuration. wordpress.com
| Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H NMR | 7.92 (d, J = 8.5 Hz, 1H) | Aromatic H |
| 7.32 (t, J = 2.0 Hz, 1H) | Vinyl H | |
| 4.36 (q, J = 7.1 Hz, 2H) | -OCH₂CH₃ | |
| 3.84 (s, 3H) | -OCH₃ | |
| 3.48 (d, J = 1.3 Hz, 2H) | Allylic CH₂ | |
| 1.40 (t, J = 7.1 Hz, 3H) | -OCH₂CH₃ | |
| ¹³C NMR | 164.3 | C=O (Ester) |
| 158.4 | Aromatic C-O | |
| 145.3, 142.1, 136.1, 133.9 | Aromatic/Vinyl C | |
| 60.4 | -OCH₂CH₃ | |
| 55.5 | -OCH₃ | |
| 38.3 | Allylic CH₂ |
Future Research Directions for Ethyl 1h Indene 3 Carboxylate
The indene (B144670) framework is a valuable structural motif in organic chemistry, serving as a building block for pharmaceuticals, natural products, and materials. uva.nl Ethyl 1H-indene-3-carboxylate, as a functionalized derivative, presents a versatile platform for further chemical exploration. Future research is poised to enhance its utility through the development of more efficient and sustainable synthetic routes, deeper exploration of its stereochemical control, computational design of novel derivatives, and expansion of its chemical transformations.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are commonly employed for structural elucidation of Ethyl 1H-indene-3-carboxylate and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for determining molecular structure. For example, substituent positions on the indene ring (e.g., methoxy or acetoxy groups) can be confirmed via coupling patterns in ¹H NMR and DEPT/HSQC for carbon assignments. Infrared (IR) spectroscopy helps identify functional groups like ester carbonyls (~1740 cm⁻¹) .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Reaction conditions such as solvent choice (e.g., ethyl acetate for greener synthesis), temperature control, and catalytic systems (e.g., acid/base catalysts) must be tailored. Column chromatography with gradient elution (hexane:ethyl acetate) is effective for purification. Monitoring via Thin-Layer Chromatography (TLC) ensures intermediate stability .
Q. What safety considerations are essential when handling this compound in the laboratory?
- Methodological Answer : While specific safety data for this compound is limited, structurally similar indene derivatives require precautions against inhalation and skin contact. Use fume hoods, PPE (gloves, lab coats), and refer to SDS guidelines for related compounds (e.g., 2,3-dihydro-1H-indene-2-carboxylic acid) for hazard mitigation .
Advanced Research Questions
Q. What methodologies enable dynamic kinetic resolution (DKR) of this compound enantiomers?
- Methodological Answer : Combining hydrolases (e.g., CAL-B lipase) with racemization catalysts (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene) allows efficient DKR. Reaction parameters (pH, temperature) must balance enzyme activity and racemization rates. Chiral HPLC or polarimetry monitors enantiomeric excess (ee) .
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding interactions of this compound?
- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and calculates electronic properties (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) simulates interactions with biological targets (e.g., enzymes), guided by X-ray crystallography data. Solvent effects are modeled using IEF-PCM approaches .
Q. What strategies address contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Use SHELX programs (SHELXL, SHELXD) for refinement, especially for high-resolution or twinned data. Validate hydrogen-bonding networks via graph-set analysis and cross-check with spectroscopic data. Discrepancies in bond angles/occupancies may require disorder modeling or alternative space groups .
Q. How do substituents (e.g., methoxy, acetoxy) on the indene ring influence the compound’s biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varied substituents and testing against biological targets (e.g., anti-proliferative assays). Quantitative SAR (QSAR) models correlate electronic parameters (logP, dipole moments) with activity, validated via regression analysis .
Methodological Notes
- Data Analysis : For crystallographic or spectroscopic data, employ software like Olex2 (for SHELX integration) or MestReNova (NMR processing). Statistical tools (e.g., R, Python) aid in multivariate analysis of biological or computational datasets .
- Validation : Cross-validate synthetic yields with triplicate experiments and report uncertainties (e.g., ±SD). For computational studies, benchmark against experimental data (e.g., XRD bond lengths vs. DFT-optimized values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
